5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine
Overview
Description
5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine is a chemical compound with the molecular formula C7H8BrClN2O . It is also known by its IUPAC name, 5-bromo-2-chloro-4-isopropoxy-pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)OC1=NC(=NC=C1Br)Cl
. This indicates that the molecule contains a pyrimidine ring with bromine and chlorine substituents, and an isopropoxy group attached to the pyrimidine ring .
Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have shown significant promise in antiviral research. For example, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions at the 5-position have been synthesized and evaluated for their antiviral activities. These compounds exhibited marked inhibitory effects against retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives as antiretroviral agents. Specifically, derivatives substituted with methyl and halogen groups at the 5-position demonstrated pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Heterocyclic Compounds
Research has also explored the synthesis of novel heterocyclic compounds from pyrimidine derivatives. For instance, new routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives have been developed using bromo-chloro-substituted pyrimidines as starting materials. These compounds were obtained by treating 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine, followed by reactions with carbon disulfide and alkyl halides, leading to the formation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. Such compounds offer a scaffold for further chemical modifications and potential biological applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antimicrobial and Antinociceptive Effects
The synthesis of substituted pyrimidines has been investigated for their potential antimicrobial and antinociceptive (pain-relieving) effects. A study on amino-pyrimidine derivatives highlighted their efficacy against E. coli, with specific substitutions like m-bromo demonstrating appreciable activity. Furthermore, these compounds showed significant antinociceptive responses in animal models, indicating their potential as pharmaceutical agents (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
properties
IUPAC Name |
5-bromo-2-chloro-4-propan-2-yloxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O/c1-4(2)12-6-5(8)3-10-7(9)11-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALKSPCJMFPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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